3,4'-Difluorostilbene
Description
3,4'-Difluorostilbene is a fluorinated derivative of stilbene, characterized by fluorine atoms substituted at the 3-position of one benzene ring and the 4'-position of the adjacent ring. This structural modification enhances its lipophilicity and electronic properties compared to non-fluorinated stilbenes like resveratrol . It has demonstrated moderate antifungal activity against Candida albicans (MIC = 16 μg/ml) and exhibits synergistic effects when combined with fluconazole, making it a candidate for combination therapy in fungal infections . Additionally, fluorination at these positions may influence its stability and interaction with biological targets, as seen in its ability to disrupt fungal cell wall integrity .
Properties
Molecular Formula |
C14H10F2 |
|---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
1-fluoro-3-[(E)-2-(4-fluorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10F2/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-10H/b5-4+ |
InChI Key |
UTHWSVTWTHTWKC-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC2=CC=C(C=C2)F |
Synonyms |
3,4'-difluorostilbene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The position and type of substituents critically affect stilbene derivatives' biological activity and physicochemical properties. Below is a comparative analysis of 3,4'-difluorostilbene with key analogs:
Antifungal Activity
- 3,4'-Difluorostilbene vs. Albicanyl Caffeate : Albicanyl caffeate (MIC = 4 μg/ml) is significantly more potent against C. albicans, but 3,4'-difluorostilbene shows unique synergy with fluconazole , reducing fungal resistance .
- 3,4'-Difluorostilbene vs. Resveratrol : Both share similar MIC values (16 μg/ml), but resveratrol causes more severe cell wall damage (e.g., membrane peeling and cracking), suggesting differing mechanisms of action despite comparable efficacy .
- Fluorinated vs. Non-Fluorinated Derivatives: Fluorine substituents generally improve antifungal activity over hydroxyl or methoxy groups. For example, 3,4'-difluorostilbene (MIC = 16 μg/ml) outperforms 2-methyloxy-4'-fluorostilbene (MIC = 32 μg/ml) .
Anticancer Potential
- 3,5-Difluorostilbene Derivatives: Fluorination at the 3,5 positions (e.g., compound 192) shows marked anticancer activity, attributed to enhanced lipophilicity and hydrogen-bonding capacity.
- Comparison with Methoxy Derivatives : 3,5-Dimethoxystilbene analogs exhibit lower anticancer potency than fluorinated counterparts, likely due to methoxy groups' bulkier size and reduced electron-withdrawing effects .
Key Research Findings
Synergistic Antifungal Effects : 3,4'-Difluorostilbene enhances fluconazole’s efficacy against C. albicans, reducing the required fluconazole dose by 4–8 fold .
Structural Advantages : Fluorine at 3,4' positions balances lipophilicity and target binding better than para-substituted (4,4') or ortho-substituted (2,2') analogs .
Mechanistic Insights : Unlike resveratrol, which disrupts fungal membranes via oxidative stress, 3,4'-difluorostilbene may interfere with cell wall biosynthesis, as evidenced by ultrastructural changes (e.g., membrane thinning and cracks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
